![molecular formula C17H17BrN2O2S B2771371 4-bromo-N-[(1,2-dimethylindol-5-yl)methyl]benzenesulfonamide CAS No. 852139-24-3](/img/structure/B2771371.png)
4-bromo-N-[(1,2-dimethylindol-5-yl)methyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular formula of 4-bromo-N-[(1,2-dimethylindol-5-yl)methyl]benzenesulfonamide is C17H17BrN2O2S and it has a molecular weight of 393.3.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that indole derivatives have been used in various chemical reactions. For instance, they have been used in the treatment of cancer cells, microbes, and different types of disorders in the human body .Scientific Research Applications
Gastroprotective Drug Research
Compounds with bromo-benzenesulfonamide structures have been investigated for their gastroprotective properties. For example, ebrotidine, featuring a bromo-benzenesulfonamide group, demonstrates significant gastroprotective effects, attributed to its ability to enhance mucus gel protective qualities, promote mucosal repair, and maintain mucosal integrity. These features position it as a potential treatment for ulcer disease (Slomiany et al., 1997).
Novel Psychoactive Substances
Research into novel psychoactive substances (NPS), including synthetic opioids and hallucinogens, often involves brominated compounds. These substances, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), have been studied for their clinical effects, which are comparable to common illicit drugs like amphetamine and MDMA. Understanding the pharmacokinetics, pharmacodynamics, and toxicology of these NPS is crucial for assessing their health risks and developing treatment guidelines (Nugteren-van Lonkhuyzen et al., 2015).
Environmental Chemistry
In environmental chemistry, the behavior of brominated compounds, especially those related to the marine boundary layer, is a subject of interest. The cycling of inorganic bromine in the marine boundary layer has implications for atmospheric chemistry, including ozone processing and climate change. Research in this area focuses on understanding the sources, transformations, and environmental impact of brominated compounds (Sander et al., 2003).
Liquid Crystal Research
Brominated compounds also find applications in the synthesis and study of liquid crystals. For instance, methylene-linked liquid crystal dimers exhibiting bromine groups have been explored for their unique transitional properties and potential applications in display technologies (Henderson & Imrie, 2011).
Properties
IUPAC Name |
4-bromo-N-[(1,2-dimethylindol-5-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2S/c1-12-9-14-10-13(3-8-17(14)20(12)2)11-19-23(21,22)16-6-4-15(18)5-7-16/h3-10,19H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMXMFNJGLYVNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-ethoxyphenyl)-2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2771289.png)
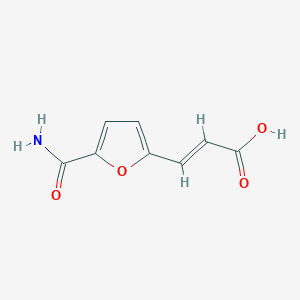
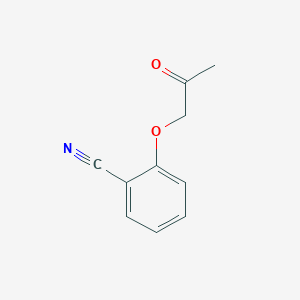
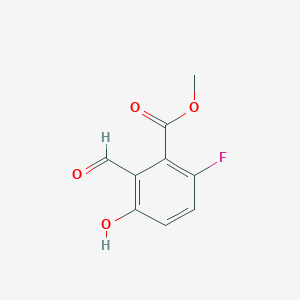
![3-(5-Chloro-2-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2771295.png)
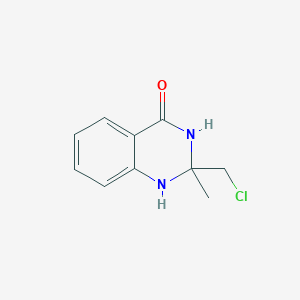
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2771298.png)
![8-(2,3-Dimethylphenyl)-1-methyl-3-(2-piperidylethyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione](/img/structure/B2771299.png)
![Tert-butyl 2,6-diazaspiro[3.6]decane-2-carboxylate](/img/structure/B2771301.png)
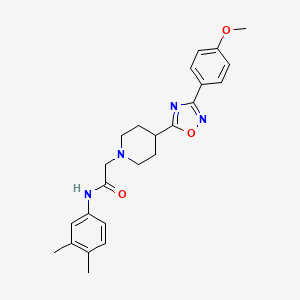
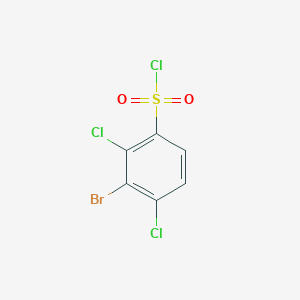
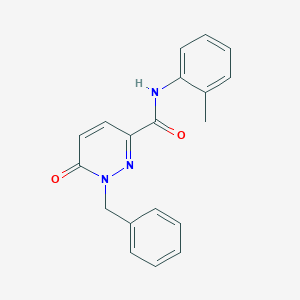
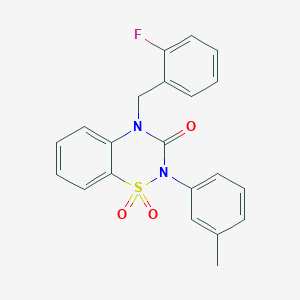
![2-(Piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2771311.png)
